![molecular formula C19H13NO3 B12900874 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid CAS No. 106104-11-4](/img/structure/B12900874.png)
2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid is an organic compound that features a dibenzofuran moiety linked to a benzoic acid group via an amino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized from substituted phenols via an O-arylation reaction followed by cyclization of diaryl ethers.
Amination: The dibenzofuran core is then subjected to amination reactions to introduce the amino group at the 3-position.
Coupling with Benzoic Acid: The final step involves coupling the aminated dibenzofuran with benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its aromatic structure and potential for functionalization make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the amino and benzoic acid groups.
Benzofuran: Similar to dibenzofuran but with only one benzene ring fused to the furan ring.
Dibenzodioxin: Contains two oxygen atoms in the central ring, differing from the single oxygen in dibenzofuran.
Uniqueness
2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid is unique due to the presence of both the dibenzofuran core and the benzoic acid group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
106104-11-4 |
|---|---|
Fórmula molecular |
C19H13NO3 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
2-(dibenzofuran-3-ylamino)benzoic acid |
InChI |
InChI=1S/C19H13NO3/c21-19(22)15-6-1-3-7-16(15)20-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11,20H,(H,21,22) |
Clave InChI |
NRKLRXFLKMZQCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
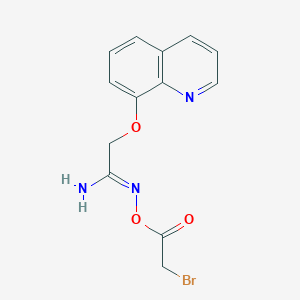
![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)
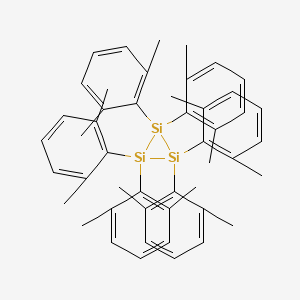
![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)
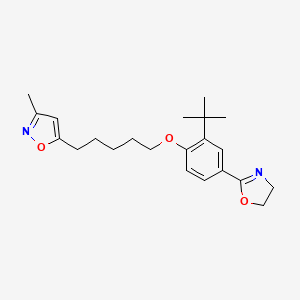
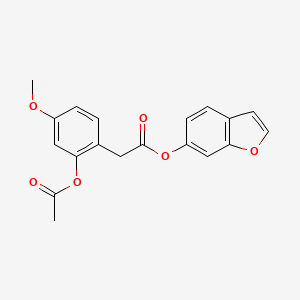
![1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12900846.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
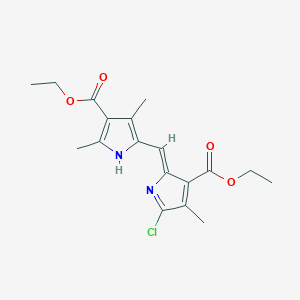
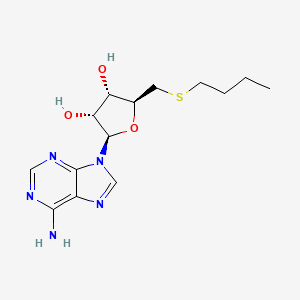
![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
